3,5-Diiodo-6-methylpyridin-2-OL
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Overview
Description
3,5-Diiodo-6-methylpyridin-2-OL is a chemical compound with the molecular formula C6H5I2NO. It is a derivative of pyridine, characterized by the presence of two iodine atoms at the 3 and 5 positions, a methyl group at the 6 position, and a hydroxyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-6-methylpyridin-2-OL typically involves the iodination of 6-methylpyridin-2-OL. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atoms at the desired positions on the pyridine ring. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-6-methylpyridin-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: The hydroxyl group at the 2 position can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atoms or reduce the carbonyl group formed after oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, thiourea; solvents like dimethyl sulfoxide or acetonitrile; temperatures ranging from room temperature to reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or water; temperatures ranging from 0°C to 50°C.
Major Products Formed
Substitution: Formation of azido, cyano, or thiourea derivatives.
Oxidation: Formation of 3,5-diiodo-6-methylpyridin-2-one.
Reduction: Formation of 3,5-diiodo-6-methylpyridine or this compound derivatives.
Scientific Research Applications
3,5-Diiodo-6-methylpyridin-2-OL has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of iodine atoms can enhance the compound’s interaction with biological targets.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals. Its derivatives may exhibit therapeutic effects against various diseases.
Industry: Utilized in the development of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 3,5-Diiodo-6-methylpyridin-2-OL involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can form halogen bonds with biological molecules, enhancing its binding affinity and specificity. The hydroxyl group at the 2 position can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodo-2-hydroxypyridine: Similar structure but lacks the methyl group at the 6 position.
3,5-Diiodo-4-methylpyridin-2-OL: Similar structure but has the methyl group at the 4 position instead of the 6 position.
3,5-Diiodo-6-methylpyridin-4-OL: Similar structure but has the hydroxyl group at the 4 position instead of the 2 position.
Uniqueness
3,5-Diiodo-6-methylpyridin-2-OL is unique due to the specific positioning of its substituents. The presence of iodine atoms at the 3 and 5 positions, along with the methyl group at the 6 position and the hydroxyl group at the 2 position, imparts distinct chemical and biological properties. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound for various applications in scientific research .
Properties
IUPAC Name |
3,5-diiodo-6-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2NO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTNOEZVLBPWNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)I)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623326 |
Source
|
Record name | 3,5-Diiodo-6-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858851-91-9 |
Source
|
Record name | 3,5-Diiodo-6-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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